REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[S:14][CH:13]=[N:12][CH:11]=2)O)=[CH:4][CH:3]=1.C[Si](I)(C)C.[I-].[Na+].Cl[Si](C)(C)C.[OH-].[Na+]>C(#N)C.ClCCl.CCOC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:10]2[S:14][CH:13]=[N:12][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(O)C1=CN=CS1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
( 41 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(O)C1=CN=CS1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for about 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
At that time, the bright yellow mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 72 h
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
Then the solution was cooled back down to 5° C. for work-up
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture cooled to rt before it
|
Type
|
STIRRING
|
Details
|
stirred for an additional 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with another portion of EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a solution of saturated aqueous Na2S2O3.5H2O, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-30% EtOAc/hexanes
|
Type
|
CUSTOM
|
Details
|
to afford the product (1.26 g, 6.50 mmol; 68% yield)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CC2=CN=CS2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |